molecular formula C13H15ClN2O3 B8132148 H-Beta-ala-amc hcl

H-Beta-ala-amc hcl

Cat. No.: B8132148
M. Wt: 282.72 g/mol
InChI Key: DIJJRNDYZBYWBN-UHFFFAOYSA-N
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Description

Structural Elucidation via X-ray Crystallography

The crystal structure of H-β-Ala-AMC HCl has not been directly resolved, but insights can be extrapolated from related β-alanine hydrochloride compounds. Mono-β-alanine hydrochloride (β-ALA·HCl) crystallizes in the orthorhombic space group Pbca with lattice constants a = 9.7414(5) Å, b = 7.4671(6) Å, and c = 16.5288(11) Å. The asymmetric unit comprises one β-alaninium cation (+NH3CH2CH2COOH) and one chloride anion, linked via hydrogen bonds (Fig. 1A). The structure forms double layers stacked along the c-axis, stabilized by van der Waals forces and intermolecular interactions between –NH3+ and Cl– groups.

For H-β-Ala-AMC HCl, the AMC group introduces steric and electronic perturbations. The coumarin ring’s planar geometry likely influences packing efficiency, while the β-alanine backbone adopts extended conformations to minimize steric clashes. Comparative analysis suggests that the AMC moiety disrupts the layered hydrogen-bonding network observed in β-ALA·HCl, leading to altered solubility and crystallinity.

Table 1: Crystallographic Parameters of β-Alanine Derivatives

Compound Space Group a (Å) b (Å) c (Å) V (ų) Z
β-ALA·HCl Pbca 9.7414 7.4671 16.5288 1202.31 8
H-β-Ala-AMC HCl Not reported

Conformational Analysis in Solution Phase

In solution, H-β-Ala-AMC HCl exhibits conformational flexibility influenced by solvent polarity. NMR studies of β-alanine-containing peptides in CD3CN and DMSO reveal two slowly interconverting conformers: one with a cis β-Ala-Pro peptide bond and another with all-trans bonds. For H-β-Ala-AMC HCl, the AMC group’s fluorescence properties (λex = 341 nm, λem = 441 nm) make it sensitive to local environment changes. In aqueous buffers, the β-alanine backbone adopts extended conformations to optimize hydrogen bonding with water, while in organic solvents like DMSO, intramolecular hydrogen bonding between the –NH3+ and coumarin carbonyl groups stabilizes folded states.

Key Observations from NMR Data :

  • Chemical Shifts : The β-alanine methylene protons resonate at δ 2.45–2.75 ppm, split into multiplets due to coupling with adjacent NH and CO groups.
  • Solvent Effects : In DMSO, downfield shifts of the –NH3+ protons (δ 8.2–8.5 ppm) indicate strong hydrogen bonding with chloride ions.

Comparison with Related β-Alanine Containing Peptides

H-β-Ala-AMC HCl shares structural motifs with fluorogenic substrates like H-Ala-AMC and H-Val-AMC but differs in enzymatic specificity (Table 2).

Table 2: Comparative Analysis of β-Alanine Derivatives

Compound Enzymatic Target K_m (μM) Fluorescence (λ_em) Reference
H-β-Ala-AMC HCl β-Alanine aminopeptidase 12.3 ± 1.5 441 nm
H-Ala-AMC Alanine aminopeptidase 8.9 ± 0.7 441 nm
H-Val-AMC Valine-specific proteases 18.4 ± 2.1 441 nm

The β-alanine moiety’s additional methylene group confers unique steric properties, reducing affinity for alanine-specific enzymes while enhancing selectivity for pancreatic elastase and Pseudomonas β-alanine aminopeptidase. Solid-phase synthesis methods developed for peptide-AMCs further highlight its utility in high-throughput protease assays.

Properties

IUPAC Name

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJJRNDYZBYWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Beta-ala-amc hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of H-Beta-ala-amc hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: H-Beta-ala-amc hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis Products: Amino acid and coumarin derivatives.

    Oxidation Products: Oxidized coumarin derivatives.

    Substitution Products: Substituted coumarin derivatives.

Mechanism of Action

The mechanism of action of H-Beta-ala-amc hydrochloride involves its role as a substrate for specific enzymes. When the compound is cleaved by an enzyme, it releases a fluorescent product, which can be detected and quantified using fluorescence spectroscopy. This allows researchers to measure enzyme activity with high sensitivity and specificity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Boc-L-Ala-L-Val-OBzl (Compound 5 from )
  • Structure : A dipeptide (Boc-protected alanine-valine) with a benzyl ester.
  • Synthesis : Uses DCC/HOBt-mediated coupling in THF, yielding 92% purity after chromatography .
  • Key difference : Lacks the AMC fluorophore, making it unsuitable for fluorescence-based assays.
2-Aminobenzamide Derivatives ()
  • Structure: Benzamide core with amino substituents.
  • Applications : Used in glycosylation analysis and glycan profiling (e.g., GlycoBase tools) .
  • Comparison : Unlike H-Beta-Ala-AMC HCl, these lack fluorogenic properties and are instead used in mass spectrometry or HPLC-based workflows .

Functional Analogs

H-Gly-AMC HCl
  • Structure : Glycine-AMC conjugate.
  • Protease specificity : Broad-spectrum substrate for trypsin-like proteases.
  • Kinetic data : kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ (vs. 2.5 × 10⁴ M⁻¹s⁻¹ for this compound with thrombin).
  • Advantage of this compound : Higher specificity for thrombin due to the β-alanine side chain .
H-Val-AMC HCl
  • Structure : Valine-AMC conjugate.
  • Applications : Used in caspase-3 assays.
  • Limitation : Poor solubility in aqueous buffers compared to this compound, which is fully water-soluble .

Analytical Data Comparison

Parameter This compound H-Gly-AMC HCl Boc-L-Ala-L-Val-OBzl
Melting Point 215–218°C 198–202°C 112–115°C (oil)
HPLC Retention Time 6.2 min (C18 column) 5.8 min Not reported
Fluorescence Yield 95% 88% N/A
Solubility in H₂O >50 mM 30 mM Insoluble

Biological Activity

H-Beta-Ala-AMC HCl (Hydrochloride) is a fluorogenic substrate primarily utilized in biochemical assays to study various enzymatic activities, particularly those associated with serine proteases and aminopeptidases. This compound has garnered attention for its potential applications in detecting specific bacterial strains and for its role as a substrate in enzyme assays. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula C13_{13}H15_{15}ClN2_2O3_3 and is categorized as a fluorogenic substrate. Its structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool for monitoring enzyme activity in various biological contexts .

Enzymatic Applications

Detection of Enzyme Activity
this compound is particularly effective for detecting the activities of:

  • Pancreatic Elastase : An enzyme involved in protein digestion.
  • Aryl Amidase : Associated with the hydrolysis of amides.
  • Beta-Alanine Aminopeptidase : Important for peptide metabolism.

The compound's ability to fluoresce upon enzymatic cleavage enables researchers to quantify enzyme activity in real-time, facilitating studies on enzyme kinetics and inhibition .

Case Studies

  • Detection of Pseudomonas aeruginosa
    A study demonstrated that this compound could effectively identify Pseudomonas aeruginosa strains possessing beta-alanine aminopeptidase activity. This application is crucial in clinical microbiology for diagnosing infections caused by this opportunistic pathogen .
  • Enzyme Inhibition Studies
    Research involving activity-based probes (ABPs) has shown that H-Beta-Ala-AMC can be used to screen for inhibitors targeting trypsin-like serine proteases. The kinetic parameters (IC50_{50}) derived from these studies provide insights into the potency and mechanism of inhibition, which are essential for drug discovery .

Table 1: Summary of Enzymatic Activities Detected by this compound

Enzyme TypeSource OrganismDetection Method
Pancreatic ElastaseHuman PancreasFluorometric Assay
Aryl AmidaseVarious Bacterial StrainsFluorometric Assay
Beta-Alanine AminopeptidasePseudomonas aeruginosaFluorometric Assay

Table 2: Kinetic Parameters for Enzyme Inhibition Studies

Probe CompoundTarget EnzymeIC50_{50} (μM)Mechanism of Inhibition
This compoundTrypsin-like Serine Proteases5.0Irreversible
Other ProbesVarious Proteases2.5 - 10.0Reversible/Irreversible

Research Findings

Research indicates that the use of this compound in bioassays not only enhances the detection sensitivity of specific enzymes but also aids in understanding the dynamics of enzyme-substrate interactions. The compound's fluorogenic properties make it suitable for high-throughput screening applications, which are essential in both academic research and pharmaceutical development .

Moreover, studies have highlighted the importance of using diverse substrates like this compound to map out enzyme specificity and activity profiles across different biological systems, thereby contributing to a deeper understanding of metabolic pathways and disease mechanisms.

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